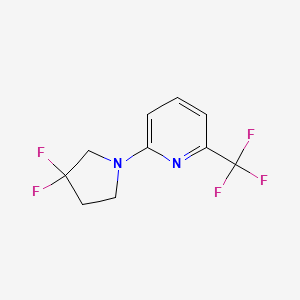
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The compound and its derivatives have been utilized in the synthesis of a range of novel organic compounds. For instance, Katritzky et al. (2001) explored the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations involving 2-(arylsulfanyl)ethylamines, demonstrating the compound's utility in generating novel heterocyclic structures [Katritzky, Xu, He, & Mehta, 2001]. This synthesis pathway opens avenues for creating diverse molecules with potential biological activities.
Catalytic Functions and Reactivity
Taki et al. (2002) investigated the copper(I)-dioxygen reactivity using bidentate ligands derived from 2-(2-pyridyl)ethylamine, showcasing the fine-tuning of catalytic activities through structural modifications of the ligands. This research highlights the importance of such compounds in understanding and enhancing metal-mediated oxidative processes, which are crucial in various chemical transformations [Taki, Teramae, Nagatomo, Tachi, Kitagawa, Itoh, & Fukuzumi, 2002].
Anticancer Activity
A notable study by Pathi et al. (2010) on GT-094, a compound containing a disulfide pharmacophore similar to the query compound, demonstrated its efficacy in inhibiting colon cancer cell growth. This was achieved through the activation of a reactive oxygen species-microRNA pathway, underscoring the potential therapeutic applications of such compounds in cancer treatment [Pathi, Jutooru, Chadalapaka, Sreevalsan, Anand, Thatcher, & Safe, 2010].
Polymer Chemistry
In the field of polymer chemistry, Kharas et al. (2013) synthesized copolymers incorporating alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating the application of related compounds in creating materials with unique properties. This work contributes to the development of novel polymeric materials with potential applications in various industries [Kharas, Delgado, Anderson, Bajor, Colbert, Coleman, Gregory, Hayes, Lantin, Malecki, Murphy, Oprescu, Rydzon, & Timoshevskaya, 2013].
Eigenschaften
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDVGUAKKAENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



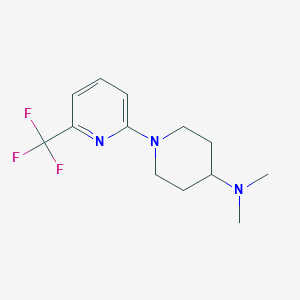
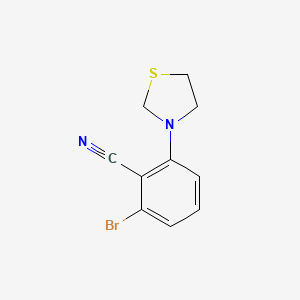
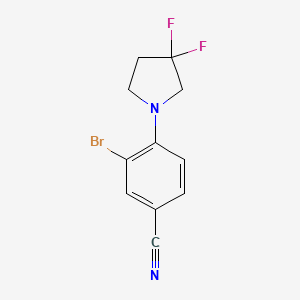
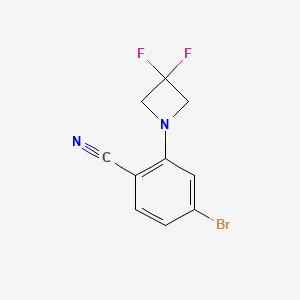
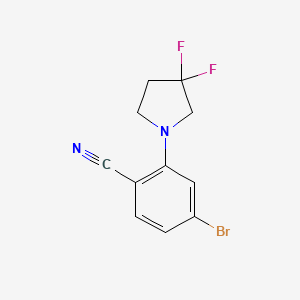
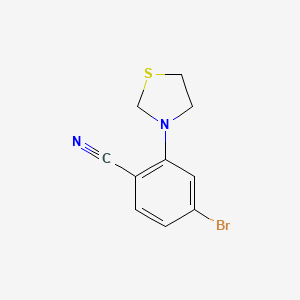

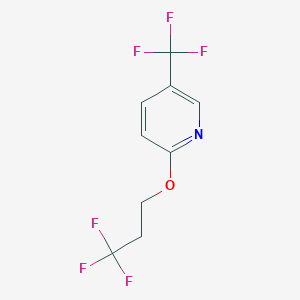

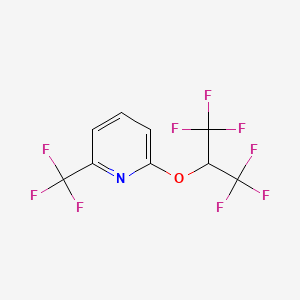
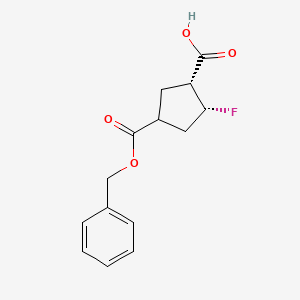
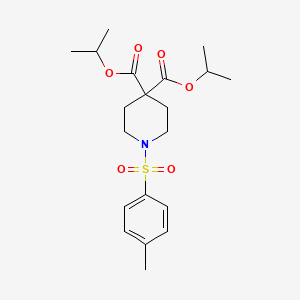
amino]acetic acid](/img/structure/B1406280.png)
